molecular formula C9H9FO3S B6286899 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid CAS No. 2586126-77-2

4-Fluoro-3-methoxy-5-(methylthio)benzoic acid

Cat. No. B6286899
CAS RN: 2586126-77-2
M. Wt: 216.23 g/mol
InChI Key: KAOXKYNFQPEJNQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-5-(methylthio)benzoic acid is a chemical compound with the CAS Number: 2586126-77-2 . It has a molecular weight of 216.23 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI Code is 1S/C9H9FO3S/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 216.23 .

Scientific Research Applications

4-Fluoro-3-methoxy-5-(methylthio)benzoic acid is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. This compound has also been used in enzyme inhibition studies, and has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been used in DNA/RNA synthesis, and has been used to synthesize a variety of nucleic acids. In addition, this compound has been used in studies of protein-protein interactions, and has been used to study the structure and function of proteins.

Advantages and Limitations for Lab Experiments

4-Fluoro-3-methoxy-5-(methylthio)benzoic acid has several advantages and limitations for lab experiments. One of the main advantages of this compound is that it is a relatively inexpensive reagent that is readily available. In addition, this compound can be used in a variety of biological and biochemical applications, including enzyme inhibition, DNA/RNA synthesis, and other studies. However, this compound can also be toxic and should be handled with care. In addition, this compound can be difficult to work with due to its volatility and instability.

Future Directions

There are several potential future directions for 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid. One potential future direction is the development of new synthetic methods for the synthesis of this compound and other fluorinated carboxylic acids. In addition, this compound could be used in the development of new enzyme inhibitors, DNA/RNA synthesis reagents, and other compounds. Furthermore, this compound could be used in the development of new drugs and agrochemicals. Finally, this compound could be used in the development of new protein-protein interaction studies.

Synthesis Methods

4-Fluoro-3-methoxy-5-(methylthio)benzoic acid can be synthesized from commercially available 4-fluoro-3-methoxybenzoic acid (4-Fluoro-3-methoxy-5-(methylthio)benzoic acidA) through a two-step reaction process. In the first step, 4-Fluoro-3-methoxy-5-(methylthio)benzoic acidA is reacted with methylthiourea to form the intermediate 4-fluoro-3-methoxy-5-(methylthio)benzamide (4-Fluoro-3-methoxy-5-(methylthio)benzoic acidAM). In the second step, 4-Fluoro-3-methoxy-5-(methylthio)benzoic acidAM is treated with a strong acid such as hydrochloric acid to form this compound.

properties

IUPAC Name

4-fluoro-3-methoxy-5-methylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOXKYNFQPEJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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